molecular formula C18H37NO B14257734 (1-Dodecylpiperidin-3-YL)methanol CAS No. 189511-26-0

(1-Dodecylpiperidin-3-YL)methanol

Cat. No.: B14257734
CAS No.: 189511-26-0
M. Wt: 283.5 g/mol
InChI Key: DHCXSZBBYGQAOD-UHFFFAOYSA-N
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Description

(1-Dodecylpiperidin-3-YL)methanol is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and the dodecyl group is a long-chain alkyl group with twelve carbon atoms The methanol group is attached to the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Dodecylpiperidin-3-YL)methanol typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Dodecyl Group: The dodecyl group can be introduced via alkylation reactions using dodecyl halides.

    Attachment of Methanol Group: The methanol group can be introduced through reduction reactions involving appropriate intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Dodecylpiperidin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties.

    Industry: It may be used in the production of materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of (1-Dodecylpiperidin-3-YL)methanol would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1-Dodecylpiperidin-4-YL)methanol: Similar structure but with the methanol group attached to the fourth position of the piperidine ring.

    (1-Dodecylpiperidin-3-YL)ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

(1-Dodecylpiperidin-3-YL)methanol is unique due to the specific positioning of the methanol group on the piperidine ring and the presence of the long dodecyl chain. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

189511-26-0

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

(1-dodecylpiperidin-3-yl)methanol

InChI

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-18(16-19)17-20/h18,20H,2-17H2,1H3

InChI Key

DHCXSZBBYGQAOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCCC(C1)CO

Origin of Product

United States

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